(3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate
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Overview
Description
(3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Ethoxy Group: This step involves the ethylation of the pyrrolidine ring, often using ethyl iodide or a similar reagent under basic conditions.
Oxidation and Esterification: The final steps include oxidation to introduce the oxo group and esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace the ethoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide or other nucleophiles can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
(3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.
Industry: It can be used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes or receptors that recognize the compound’s unique stereochemistry and functional groups. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-Ethyl 5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate: shares similarities with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H17NO4 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl (3R,5S)-5-ethoxy-3-methyl-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-4-14-7-6-10(3,8(12)11-7)9(13)15-5-2/h7H,4-6H2,1-3H3,(H,11,12)/t7-,10+/m0/s1 |
InChI Key |
RZYZCCFPOVEYRV-OIBJUYFYSA-N |
Isomeric SMILES |
CCO[C@H]1C[C@@](C(=O)N1)(C)C(=O)OCC |
Canonical SMILES |
CCOC1CC(C(=O)N1)(C)C(=O)OCC |
Origin of Product |
United States |
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